molecular formula C27H27BrN2O2 B11637392 9-Bromo-5-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11637392
M. Wt: 491.4 g/mol
InChI Key: ZDNWXLCQPHHJFG-UHFFFAOYSA-N
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Description

4-{9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, and a pyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER is unique due to its complex structure, which combines a bromine atom, a tert-butyl group, and a pyrazolo[1,5-c][1,3]benzoxazine core. This unique combination of functional groups and structural motifs contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H27BrN2O2

Molecular Weight

491.4 g/mol

IUPAC Name

9-bromo-5-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H27BrN2O2/c1-27(2,3)19-9-5-18(6-10-19)26-30-24(22-15-20(28)11-14-25(22)32-26)16-23(29-30)17-7-12-21(31-4)13-8-17/h5-15,24,26H,16H2,1-4H3

InChI Key

ZDNWXLCQPHHJFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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